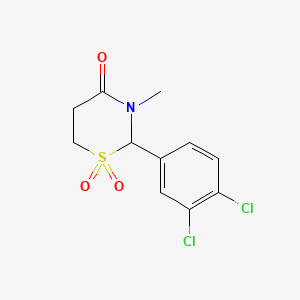
Dichlormezanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlormezanone is a useful research compound. Its molecular formula is C11H11Cl2NO3S and its molecular weight is 308.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Dichlormezanone, also known as chlormezanone, is a centrally acting muscle relaxant that has been utilized in clinical settings for its therapeutic effects. Its biological activity primarily relates to its interaction with the central nervous system, particularly through modulation of neurotransmitter systems. This article explores the biological activity of this compound, including its mechanism of action, cytotoxicity profiles, and relevant case studies.
This compound acts primarily as an agonist at central benzodiazepine receptors, which are part of the GABAergic system. By enhancing the effects of GABA (gamma-aminobutyric acid), it increases inhibitory neurotransmission, leading to muscle relaxation and anxiolytic effects. This mechanism is crucial for its application in treating muscle spasms and anxiety disorders .
Cytotoxicity and Antiproliferative Effects
Recent studies have investigated the cytotoxic potential of this compound on human cell lines. One significant study assessed the antiproliferative effects of both the racemate and its enantiomers on human keratinocytes (HaCaT cells) and leukocytes. The findings indicated:
- No significant cytotoxicity was observed at lower concentrations (0.001 to 0.1 mg/ml).
- At higher concentrations (1.0 mg/ml), a notable decrease in cell proliferation was recorded:
- Approximately 50% reduction for enantiomers and 80% for the racemate in keratinocyte proliferation after 48 hours.
- The production of reactive oxygen species (ROS) was significantly inhibited at concentrations ≤0.01 mg/ml by the racemate and the (+)-enantiomer, whereas the (-)-enantiomer showed reduced effectiveness .
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely undefined due to limited data on absorption, distribution, metabolism, and elimination. However, it is known to cross the blood-brain barrier effectively, which is essential for its central nervous system effects .
Adverse Effects and Toxicity
While this compound is generally considered safe for short-term use, there have been reports of adverse effects including hepatotoxicity and dermatological reactions. A recent study highlighted cases of hepatocellular damage associated with prolonged use .
Summary of Adverse Effects
| Adverse Effect | Description |
|---|---|
| Hepatotoxicity | Liver damage reported in some patients after prolonged use . |
| Dermatological Reactions | Fixed drug eruptions have been documented following administration . |
Case Studies
- Fixed Drug Eruption : A notable case involved a patient who developed bilateral erythematous papules after using chlorzoxazone (a drug related to this compound). This case emphasized the need for careful medication history assessment as it highlighted chlorzoxazone's potential to induce skin reactions independent of other medications like paracetamol .
- Clinical Trial Comparison : In a clinical trial comparing this compound with meprobamate and placebo, patients receiving an average dose of 500 mg daily reported varying degrees of muscle relaxation efficacy without significant adverse effects over a six-week period .
Propiedades
Número CAS |
114676-30-1 |
|---|---|
Fórmula molecular |
C11H11Cl2NO3S |
Peso molecular |
308.2 g/mol |
Nombre IUPAC |
2-(3,4-dichlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one |
InChI |
InChI=1S/C11H11Cl2NO3S/c1-14-10(15)4-5-18(16,17)11(14)7-2-3-8(12)9(13)6-7/h2-3,6,11H,4-5H2,1H3 |
Clave InChI |
FTBWWORDOHNJDB-UHFFFAOYSA-N |
SMILES canónico |
CN1C(S(=O)(=O)CCC1=O)C2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















